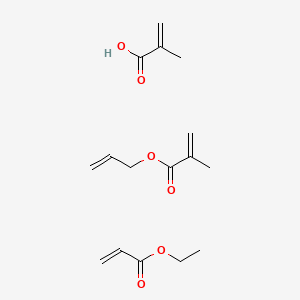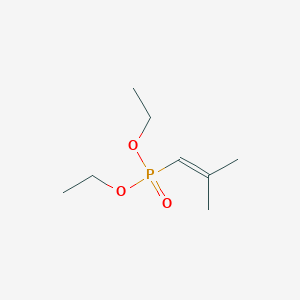
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- is a complex organic compound that features a thiophene ring substituted with a methanol group, two chlorine atoms, and a tert-butylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- typically involves multi-step organic reactions. One common approach is to start with thiophene, which undergoes chlorination to introduce the chlorine atoms at the 3 and 4 positions. This is followed by the introduction of the methanol group through a hydroxymethylation reaction. The final step involves the addition of the tert-butylamino group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 2-thiophenecarboxaldehyde or 2-thiophenecarboxylic acid.
科学的研究の応用
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Thiophenemethanol: Lacks the chlorine and tert-butylamino groups, making it less complex.
3,4-Dichlorothiophene: Does not have the methanol or tert-butylamino groups.
Thiophene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
54954-70-0 |
|---|---|
分子式 |
C10H15Cl2NOS |
分子量 |
268.20 g/mol |
IUPAC名 |
2-(tert-butylamino)-1-(3,4-dichlorothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H15Cl2NOS/c1-10(2,3)13-4-7(14)9-8(12)6(11)5-15-9/h5,7,13-14H,4H2,1-3H3 |
InChIキー |
GUIQLFAHIYNZPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(C1=C(C(=CS1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)




![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)


![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)

![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)
